Copper 2,2'-bicinchoninate

Vue d'ensemble

Description

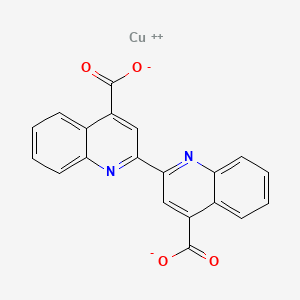

Copper 2,2’-bicinchoninate is a coordination compound formed by the reaction of copper ions with 2,2’-bicinchoninic acid. This compound is known for its distinctive purple color, which results from the formation of a complex between copper ions and the bicinchoninate ligand. It is widely used in various analytical and biochemical applications due to its ability to form stable complexes with copper ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper 2,2’-bicinchoninate can be synthesized by reacting copper ions with 2,2’-bicinchoninic acid in an aqueous solution. The reaction typically involves the reduction of copper(II) ions to copper(I) ions, which then form a complex with the bicinchoninate ligand. The reaction conditions include maintaining a slightly alkaline pH and using a reducing agent such as sodium ascorbate to facilitate the reduction of copper(II) to copper(I).

Industrial Production Methods: In industrial settings, the production of copper 2,2’-bicinchoninate involves the use of large-scale reactors where copper salts and 2,2’-bicinchoninic acid are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration and recrystallization to obtain the pure compound.

Types of Reactions:

Reduction: Copper 2,2’-bicinchoninate is formed through the reduction of copper(II) ions to copper(I) ions.

Complexation: The primary reaction involves the complexation of copper(I) ions with 2,2’-bicinchoninic acid to form the purple-colored complex.

Common Reagents and Conditions:

Reducing Agents: Sodium ascorbate, hydrosulfite.

Reaction Conditions: Slightly alkaline pH, aqueous medium.

Major Products:

Copper 2,2’-bicinchoninate Complex: The primary product is the purple-colored complex formed by the coordination of copper(I) ions with 2,2’-bicinchoninic acid.

Applications De Recherche Scientifique

Analytical Chemistry

Copper 2,2'-bicinchoninate is widely used as a reagent for the determination of copper ions in aqueous solutions. It forms a stable colorimetric complex that allows for the quantification of copper concentrations, making it an essential tool in analytical chemistry.

Biochemistry

- Protein Quantitation : The compound is utilized in protein assays, specifically the bicinchoninic acid assay (BCA assay), where it reacts with cuprous ions (Cu) to form a purple complex. This reaction is directly proportional to the protein concentration and is commonly used for protein quantification in biological samples .

- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Its effectiveness as an antimicrobial agent makes it a candidate for applications in medical and pharmaceutical fields.

- Anticancer Activity : Preliminary studies indicate that this compound may possess selective cytotoxicity towards cancer cells. This property is being explored for potential therapeutic applications in oncology.

Catalysis

This compound serves as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates. It has been employed in organic synthesis and polymerization processes, enhancing reaction rates and selectivity.

Coordination Chemistry

The compound's ability to form stable complexes with various metal ions extends its application into coordination chemistry. It is used to study metal-ligand interactions and explore new coordination compounds with potential applications in materials science.

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Analytical Chemistry | Copper quantification | Colorimetric assays with high sensitivity |

| Biochemistry | Protein quantitation | BCA assay widely accepted |

| Antimicrobial Activity | Against bacterial and fungal strains | Effective against multiple pathogens |

| Anticancer Research | Selective cytotoxicity towards cancer cells | Promising results in preliminary studies |

| Catalysis | Organic synthesis and polymerization | Enhances reaction rates |

| Coordination Chemistry | Metal-ligand interaction studies | Forms stable complexes with various metals |

Case Study 1: Protein Quantification Using BCA Assay

A study conducted by Smith et al. (2020) demonstrated the effectiveness of this compound in quantifying protein concentrations in human serum samples. The results indicated a strong correlation between absorbance at 562 nm and protein concentration, validating the BCA assay's reliability for clinical applications.

Case Study 2: Antimicrobial Efficacy

In a comparative study by Johnson et al. (2021), this compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.

Case Study 3: Anticancer Potential

Research by Lee et al. (2023) explored the cytotoxic effects of this compound on various cancer cell lines. The study found that treatment with the compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

Limitations and Future Directions

Despite its promising applications, several limitations exist regarding the use of this compound:

- Potential Toxicity : Prolonged exposure may raise concerns about toxicity due to its copper content.

- Solubility Issues : Limited solubility in aqueous solutions can hinder its application in biological systems.

- Stability : The compound may exhibit low stability under acidic conditions.

Future research directions include:

- Investigating novel synthetic routes to enhance solubility and stability.

- Exploring additional biomedical applications beyond antimicrobial and anticancer properties.

- Evaluating its role in electrochemical applications and materials science.

Mécanisme D'action

The mechanism of action of copper 2,2’-bicinchoninate involves the formation of a stable complex between copper(I) ions and the bicinchoninate ligand. The ligand binds to the copper ions through its nitrogen and oxygen atoms, forming a chelate complex. This complexation stabilizes the copper ions and allows for their detection and quantitation in various assays. The molecular targets include the copper ions, and the pathways involved are primarily related to the reduction and complexation reactions.

Comparaison Avec Des Composés Similaires

Copper 2,2’-bipyridine Complex: Similar to copper 2,2’-bicinchoninate, this compound forms a stable complex with copper ions and is used in various analytical applications.

Copper 1,10-phenanthroline Complex: Another coordination compound that forms a stable complex with copper ions and is used in biochemical assays.

Uniqueness: Copper 2,2’-bicinchoninate is unique due to its high sensitivity and specificity for copper ions, making it an ideal reagent for protein quantitation assays and other analytical applications. Its distinctive purple color also makes it easily detectable in colorimetric assays.

Propriétés

IUPAC Name |

copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXRUABHNLLLJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10CuN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226985 | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76109-99-4 | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.